6-(Benzyloxy)hexane-1,2-diol
Description
Contextual Significance in Contemporary Synthetic Methodologies
In contemporary synthetic methodologies, the vicinal diol (a 1,2-diol) is a ubiquitous functional group found in a vast array of natural products and complex organic molecules. libretexts.org The ability to construct these diols with high stereocontrol is a hallmark of sophisticated organic synthesis. The presence of a benzyl (B1604629) ether at a remote position, as in 6-(Benzyloxy)hexane-1,2-diol, offers several strategic advantages. The benzyl group is a robust and widely used protecting group for alcohols, stable to a variety of reaction conditions, yet readily removable under specific, mild conditions, often through catalytic hydrogenation. thieme-connect.com
The 1,2-diol unit itself can serve as a precursor to other important functional groups. For instance, it can be oxidatively cleaved to form aldehydes or undergo further reactions to create epoxides, amino alcohols, and other valuable synthetic intermediates. The presence of the benzyloxy group at the other end of the hexane (B92381) chain allows for selective manipulation of the molecule. For example, the terminal hydroxyl of the diol can be selectively functionalized while the benzyloxy group remains intact, or vice-versa. This differential protection is a cornerstone of modern multi-step synthesis, enabling chemists to build complex molecular architectures with precision.
The synthesis of such chiral diols is often achieved through the asymmetric dihydroxylation of alkenes, a powerful transformation that allows for the introduction of two adjacent stereocenters with high enantioselectivity. wikipedia.org The Sharpless asymmetric dihydroxylation, for example, is a well-established method for converting prochiral alkenes into chiral diols. wikipedia.org In the context of this compound, the likely precursor would be 6-(benzyloxy)-1-hexene, which upon asymmetric dihydroxylation would yield the desired chiral diol.
Historical Trajectory and Evolution of Research on Benzyloxy-Protected Diols
The use of protecting groups is a fundamental concept in organic synthesis, with the benzyl group being one of the earliest and most enduring choices for the protection of hydroxyl groups. Its introduction into synthetic strategies dates back to the early 20th century. The evolution of research on benzyloxy-protected diols is intrinsically linked to the broader history of protecting group chemistry and the development of stereoselective synthesis.
Initially, the focus was on the simple protection of alcohols to prevent unwanted side reactions. However, as the complexity of synthetic targets grew, the need for more sophisticated protecting group strategies became apparent. This led to the development of a wide range of protecting groups with orthogonal stability, allowing for the selective deprotection of one functional group in the presence of others. The benzyl group, with its unique cleavage conditions (typically hydrogenolysis), played a crucial role in this development.
The advent of asymmetric catalysis in the latter half of the 20th century revolutionized the synthesis of chiral molecules. The development of methods like the Sharpless asymmetric dihydroxylation provided reliable access to enantiomerically enriched diols. wikipedia.org This, in turn, spurred research into the synthesis and application of benzyloxy-protected chiral diols as versatile building blocks. These protected diols could be incorporated into the synthesis of complex natural products, with the benzyl group serving as a latent hydroxyl functionality that could be unmasked at a later stage in the synthesis. researchgate.net The use of a chiral benzyl group itself as both a protecting group and a chiral auxiliary represents a more recent and sophisticated strategy in the synthesis of optically active 1,2-diols. thieme-connect.comresearchgate.netthieme-connect.com
Scope and Academic Objectives of Investigations into this compound
The academic objectives of investigations into a molecule like this compound are multifaceted and align with several key goals in modern organic chemistry. A primary objective is the development and refinement of stereoselective synthetic methods. The synthesis of enantiomerically pure this compound serves as a benchmark for the efficiency and selectivity of new catalytic systems for asymmetric dihydroxylation or other diol-forming reactions.
Furthermore, this compound is an ideal substrate for exploring the regioselective functionalization of polyol systems. Research may focus on developing methods to selectively react with one of the two hydroxyl groups of the diol moiety or to differentiate between the diol and the terminal benzyloxy group. Such studies are crucial for advancing the art of complex molecule synthesis, where precise control over reactivity is paramount.
Another significant academic objective is the use of this compound as a chiral building block in the total synthesis of natural products and other biologically active molecules. Its bifunctional nature, with a handle for further elaboration at the diol end and another at the benzyl ether end, makes it a versatile starting material. By demonstrating its utility in the construction of complex targets, researchers can showcase the power of their synthetic strategies and contribute to the library of available chiral synthons. Investigations might also explore the impact of the benzyloxy group on the reactivity and conformation of the molecule, providing fundamental insights into non-covalent interactions and their role in directing chemical reactions.
Detailed Research Findings
While a dedicated body of literature on this compound is not extensive, its properties and reactivity can be inferred from related structures and general principles of organic chemistry. The following tables summarize key data for a representative stereoisomer and provide a plausible synthetic route based on established methodologies.
Table 1: Physicochemical Properties of (2S,3S)-6-(Benzyloxy)hexane-2,3-diol
| Property | Value |
| CAS Number | 918818-98-1 |
| Molecular Formula | C₁₃H₂₀O₃ |
| Molecular Weight | 224.3 g/mol |
| Canonical SMILES | CC(C(CCCOCC1=CC=CC=C1)O)O |
| InChI | InChI=1S/C13H20O3/c1-11(14)13(15)8-5-9-16-10-12-6-3-2-4-7-12/h2-4,6-7,11,13-15H,5,8-10H2,1H3/t11-,13-/m0/s1 |
| InChIKey | DFVIWPLFSQHCHX-AAEUAGOBSA-N |
Table 2: Proposed Synthesis via Asymmetric Dihydroxylation
| Step | Reactant | Reagents and Conditions | Product |
| 1 | 6-(Benzyloxy)-1-hexene | Sharpless Asymmetric Dihydroxylation: Catalytic K₂OsO₂(OH)₄, (DHQ)₂PHAL or (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃, t-BuOH/H₂O | (S,S)- or (R,R)-6-(Benzyloxy)hexane-1,2-diol |
Structure
3D Structure
Properties
CAS No. |
71998-68-0 |
|---|---|
Molecular Formula |
C13H20O3 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
6-phenylmethoxyhexane-1,2-diol |
InChI |
InChI=1S/C13H20O3/c14-10-13(15)8-4-5-9-16-11-12-6-2-1-3-7-12/h1-3,6-7,13-15H,4-5,8-11H2 |
InChI Key |
CHPDMWMDELVDCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCC(CO)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Benzyloxy Hexane 1,2 Diol and Its Stereoisomers
Retrosynthetic Analysis and Strategic Disconnections for Complex Architectures
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical steps. amazonaws.com For a molecule like 6-(Benzyloxy)hexane-1,2-diol, the primary retrosynthetic disconnections focus on the key functional groups: the vicinal diol and the benzyl (B1604629) ether.
A primary disconnection strategy would involve breaking the C1-C2 bond of the diol, which points towards an asymmetric dihydroxylation of a terminal alkene, 6-(benzyloxy)-1-hexene. This is a powerful and convergent approach. Another key disconnection is at the ether linkage, which simplifies the molecule to 1,2,6-hexanetriol (B48424) and a benzylating agent. This approach is viable if the selective protection of the primary hydroxyl group at the C6 position can be achieved efficiently.
| Retrosynthetic Disconnection | Key Intermediate(s) | Forward Reaction |
| C1-C2 Diol | 6-(Benzyloxy)-1-hexene | Asymmetric Dihydroxylation |
| C6-O Ether | 1,2,6-Hexanetriol, Benzyl Bromide | Williamson Ether Synthesis |
| C2-C3 Bond | 4-(Benzyloxy)butanal, Vinylmagnesium Bromide | Grignard Reaction |
This table outlines potential retrosynthetic strategies for this compound.
Stereoselective and Enantioselective Synthetic Approaches
Achieving the desired stereochemistry in the 1,2-diol moiety is a critical aspect of synthesizing this compound. Several powerful methods have been developed to control the absolute and relative configuration of vicinal diols.
The chiral pool refers to the collection of enantiomerically pure compounds readily available from natural sources. For the synthesis of this compound, derivatives of hexane (B92381) that already possess the desired stereochemistry can be utilized. For instance, commercially available chiral epoxides or diols derived from hexane can serve as starting materials. While direct use of a chiral hexane derivative for this specific target is not widely documented, the principle remains a cornerstone of asymmetric synthesis. A related approach involves the use of bio-renewable sources, such as the catalytic production of hexane-1,2,5,6-tetrol from cellulose-derived levoglucosanol, which can then be selectively protected. rsc.orgresearchgate.net
One of the most powerful and widely used methods for the stereoselective synthesis of vicinal diols is the Sharpless Asymmetric Dihydroxylation (AD). wikipedia.org This reaction utilizes osmium tetroxide as a catalyst in the presence of a chiral quinine (B1679958) ligand to convert an alkene into a diol with high enantioselectivity. wikipedia.org For the synthesis of this compound, the precursor would be 6-(benzyloxy)-1-hexene.
The choice of the chiral ligand, either (DHQ)2-PHAL (AD-mix-α) or (DHQD)2-PHAL (AD-mix-β), dictates which face of the alkene is hydroxylated, allowing access to either enantiomer of the diol. wikipedia.org The reaction is highly reliable and predictable for a wide range of alkenes. wikipedia.orgacs.org
| AD-mix | Chiral Ligand | Expected Enantiomer of Diol |
| AD-mix-α | (DHQ)2-PHAL | (S)-6-(Benzyloxy)hexane-1,2-diol |
| AD-mix-β | (DHQD)2-PHAL | (R)-6-(Benzyloxy)hexane-1,2-diol |
This table illustrates the predictable stereochemical outcome of the Sharpless Asymmetric Dihydroxylation.
Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to create efficient and stereoselective synthetic routes. nih.gov Lipases are a class of enzymes that are particularly useful for the kinetic resolution of racemic alcohols and diols. nih.gov In a typical lipase-catalyzed kinetic resolution of a racemic 1,2-diol, one enantiomer is selectively acylated, allowing for the separation of the acylated product from the unreacted enantiomerically enriched diol. nih.gov This approach can be applied to racemic this compound to obtain both enantiomers in high optical purity.
Kinetic resolution is a powerful technique for separating enantiomers based on their different reaction rates with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer. wikipedia.org
A notable method for the kinetic resolution of 1,2-diols is through asymmetric silyl (B83357) transfer. nih.govnih.govacs.org This technique often employs a chiral catalyst to facilitate the enantioselective transfer of a silyl group to one of the enantiomers of the diol. nih.gov The advantage of this method lies in the ability to chemically differentiate the two enantiomers, leading to a monoprotected diol and the unreacted diol, both of which can be obtained with high enantiomeric excess. nih.govacs.org Regiodivergent resolution, where the enantiomers are converted into constitutionally isomeric products, is a particularly effective strategy. nih.gov
Kinetic Resolution Strategies for 1,2-Diols
Protective Group Strategies and Benzyl Ether Introduction
The strategic use of protecting groups is fundamental in the synthesis of polyfunctional molecules like this compound, preventing unwanted side reactions and enabling regioselective modifications. organic-chemistry.org The benzyl group is a commonly employed protecting group for hydroxyl functions due to its stability under a wide range of reaction conditions and its susceptibility to removal via hydrogenolysis. nih.gov
Selective Benzylation of Hexanediol (B3050542) Precursors
The synthesis of this compound often commences with a hexanediol precursor, such as hexane-1,2,6-triol or hexane-1,6-diol. nih.gov The key challenge lies in the selective benzylation of the primary hydroxyl group at the 6-position while leaving the 1,2-diol moiety available for subsequent transformations.
One common approach involves the use of benzyl halides, such as benzyl bromide (BnBr), in the presence of a base. The Williamson ether synthesis, a classic method for forming ethers, can be adapted for this purpose. nih.gov The choice of base and reaction conditions is critical to achieve the desired selectivity. For instance, using a stoichiometric amount of a mild base can favor the reaction at the more sterically accessible primary hydroxyl group.
Another strategy employs the formation of a temporary cyclic acetal (B89532) to protect the 1,2-diol. chem-station.comnih.gov For example, reacting the triol precursor with an aldehyde or ketone in the presence of an acid catalyst can form a five-membered ring acetal, masking the 1,2-diol. The remaining free primary hydroxyl group at the 6-position can then be benzylated. Subsequent acidic hydrolysis removes the acetal, revealing the desired 1,2-diol. chem-station.com The use of benzylidene acetals is particularly advantageous as they can be reductively cleaved to afford either a 4-O-benzyl or 6-O-benzyl protected glycoside, depending on the chosen reaction conditions. nih.gov
The following table summarizes common reagents and conditions for selective benzylation:
| Reagent/Catalyst | Substrate | Key Features |
| Benzyl bromide (BnBr), Sodium hydride (NaH) | Diol or Triol | Strong base conditions, typically in an aprotic solvent like DMF or THF. nih.gov |
| Benzaldehyde dimethyl acetal, Cu(OTf)₂ | Diol | Forms a benzylidene acetal to protect a 1,2-diol, allowing for selective reaction at other hydroxyl groups. nih.gov |
| Benzyl 2,2,2-trichloroacetimidate (BTCAI) | Alcohol | Used under milder conditions than the Williamson ether synthesis to avoid damage to sensitive functional groups. nih.gov |
Convergent and Divergent Synthesis for Structural Diversity
The synthesis of a library of stereoisomers and analogs of this compound can be efficiently achieved through convergent and divergent synthetic strategies. These approaches offer significant advantages over linear syntheses in terms of efficiency and the generation of molecular diversity from a common intermediate. wikipedia.orgacs.org
A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the later stages. youtube.com For the synthesis of this compound derivatives, one fragment could be a chiral three-carbon unit containing the 1,2-diol functionality, and the other could be a three-carbon chain with the benzyloxy group at one end. This approach allows for the independent variation of each fragment, leading to a diverse range of final products.
In contrast, a divergent synthesis begins with a common precursor that is elaborated through different reaction pathways to yield a variety of structurally related compounds. wikipedia.org For example, a chiral epoxide derived from a suitable hexene precursor can serve as a versatile starting point. Ring-opening of the epoxide with different nucleophiles can introduce a variety of substituents at the 2-position, while the hydroxyl group at the 1-position and the benzyloxy group at the 6-position remain constant. This strategy allows for the rapid generation of a library of analogs with diverse functionalities. wikipedia.org
The table below illustrates the conceptual difference between these two strategies:
| Synthetic Strategy | Description | Application to this compound Analogs |
| Convergent | Two or more fragments are synthesized separately and then joined. youtube.com | Coupling of a chiral C3 diol synthon with a C3 benzyloxy-terminated fragment. |
| Divergent | A common intermediate is transformed into a variety of products through different reaction pathways. wikipedia.org | Starting with a chiral epoxide and introducing diversity through various ring-opening reactions. |
Optimization of Reaction Conditions and Scalability Studies
The transition from a laboratory-scale synthesis to a larger, more industrial production requires careful optimization of reaction conditions and scalability studies. researchgate.net Key parameters that are often investigated include temperature, solvent, catalyst loading, and reaction time. The goal is to maximize yield and purity while minimizing cost and environmental impact. researchgate.net
For the benzylation step, for instance, studies might focus on comparing different benzylating agents and base systems to identify the most efficient and cost-effective combination. organic-chemistry.org The use of phase-transfer catalysts can sometimes improve the reaction rate and yield in biphasic systems. The choice of solvent is also critical; it must be ableto dissolve the reactants and be easily removed after the reaction.
Scalability studies are crucial to ensure that a reaction that works well on a small scale can be safely and efficiently performed on a larger scale. researchgate.net This involves addressing potential issues such as heat transfer, mixing, and the handling of large quantities of reagents and solvents. For the synthesis of this compound, the scalability of the selective protection and deprotection steps, as well as any stereoselective reactions, would need to be thoroughly evaluated.
The following table highlights key areas of focus for reaction optimization and scalability:
| Parameter | Objective | Example Consideration |
| Temperature | Maximize reaction rate and selectivity while minimizing side reactions. | Determining the optimal temperature for the selective benzylation to avoid over-reaction or decomposition. |
| Solvent | Ensure good solubility of reactants and facilitate product isolation. | Selecting a solvent that allows for efficient reaction and is easily recyclable to reduce waste. |
| Catalyst Loading | Minimize catalyst usage without compromising reaction efficiency. | Optimizing the amount of acid or base catalyst in the protection/deprotection steps. researchgate.net |
| Reaction Time | Achieve complete conversion in the shortest possible time. | Monitoring the reaction progress to determine the point of maximum yield before side products begin to form. |
| Scalability | Ensure safe and efficient large-scale production. | Investigating heat transfer and mixing efficiency in larger reaction vessels. researchgate.net |
Chemical Reactivity and Mechanistic Investigations of 6 Benzyloxy Hexane 1,2 Diol
Chemoselective Transformations of the Hydroxyl Groups
The primary and secondary hydroxyl groups at the C1 and C2 positions are the main sites for initial functionalization. Their proximity allows for reactions that can be selective for one hydroxyl group over the other, or that involve both in a concerted fashion.
Esterification Reactions and Functionalization Pathways
The selective acylation of 1,2-diols is a fundamental transformation. In the case of 6-(benzyloxy)hexane-1,2-diol, the primary hydroxyl group at C1 is generally more reactive towards esterification than the secondary hydroxyl at C2 due to reduced steric hindrance. This inherent reactivity difference can be exploited for selective mono-acylation.
Various catalytic systems have been developed to enhance this selectivity. For instance, diarylborinic acid catalysis has proven to be an efficient method for the selective acylation of 1,2- and 1,3-diols. organic-chemistry.org This method is competitive with organotin-catalyzed reactions and is believed to proceed through a tetracoordinate borinate complex. organic-chemistry.org Organocatalytic approaches, such as those using chiral 1,2-diamine reagents derived from (S)-proline, have also been employed for the enantioselective benzoylation of diols. rsc.org Furthermore, N,N-diethyl-α,α-difluorobenzylamine (DFBA) has been used for selective mono-benzoylation of 1,2-diols under mild conditions, affording mono-esters in good yields. researchgate.net
The table below summarizes various reagent systems utilized for the selective acylation of diols, which are applicable to this compound.
Table 1: Reagent Systems for Selective Acylation of Diols
| Catalyst/Reagent System | Type of Acylation | Selectivity | Reference |
|---|---|---|---|
| Diarylborinic Acid | Acylation, Sulfonylation | High for 1,2- and 1,3-diols | organic-chemistry.org |
| Chiral 1,2-Diamine (from S-proline) | Enantioselective Benzoylation | Targets one hydroxyl group | rsc.org |
| N,N-Diethyl-α,α-difluorobenzylamine | Mono-benzoylation | Good yields for mono-esters | researchgate.net |
| Dimethyltin Dichloride | Selective Benzoylation | Effective in aqueous solution | wiley.com |
| DIPEA/Acetic Anhydride | Acetylation/Benzoylation | High selectivity, ~90% yields | wiley.com |
Oxidation Protocols for Aldehyde and Ketone Generation
The oxidation of the 1,2-diol moiety in this compound can lead to the formation of α-hydroxy aldehydes, α-hydroxy ketones, or α-diketones, depending on the reagents and reaction conditions. The selective oxidation of the primary alcohol to an aldehyde in the presence of the secondary alcohol is a common synthetic challenge.
Several modern oxidation methods offer high chemoselectivity. uhamka.ac.id N-oxoammonium salts, such as those derived from 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), are highly effective for the selective oxidation of primary alcohols to aldehydes. nih.govacs.org When used with a co-oxidant like N-chlorosuccinimide, TEMPO can selectively oxidize primary-secondary diols to hydroxy aldehydes with minimal formation of the isomeric keto alcohols. nih.govacs.org Other systems, like (bpy)CuI/TEMPO with air as the oxidant, also show high selectivity for primary alcohols. organic-chemistry.org
Reagents like o-iodoxybenzoic acid (IBX) are capable of oxidizing 1,2-diols to α-ketols and α-diketones without cleaving the carbon-carbon bond. google.com Similarly, tetrapropylammonium (B79313) perruthenate (TPAP) is a versatile oxidant for converting alcohols to aldehydes and ketones. organic-chemistry.org For large-scale reactions, pyridinium (B92312) chlorochromate (PCC) is a reliable reagent for oxidizing primary alcohols to aldehydes. thieme-connect.de
The following table outlines various oxidation protocols applicable to 1,2-diols.
Table 2: Oxidation Protocols for 1,2-Diols
| Reagent/Catalyst | Product from 1,2-Diol | Key Features | Reference |
|---|---|---|---|
| TEMPO/NCS | α-Hydroxy aldehyde | High chemoselectivity for primary OH | nih.govacs.org |
| o-Iodoxybenzoic acid (IBX) | α-Ketol or α-Diketone | No C-C bond cleavage | google.com |
| Pyridinium chlorochromate (PCC) | Aldehyde | Suitable for large-scale synthesis | thieme-connect.de |
| (bpy)CuI/TEMPO/Air | Aldehyde | Mild conditions, high selectivity for 1° alcohols | organic-chemistry.org |
| Periodic Acid (HIO₄) | Aldehydes/Ketones | Involves oxidative C-C bond cleavage | doubtnut.com |
Reduction Chemistries for Alcohol Derivatives
While the hydroxyl groups themselves are not typically reduced directly, the carbonyl derivatives formed from their oxidation (aldehydes and ketones) can be readily reduced back to alcohols. This two-step sequence of oxidation followed by reduction is a powerful strategy for inverting the stereochemistry of the secondary alcohol at the C2 position.
Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for the reduction of aldehydes and ketones to their corresponding alcohols. doubtnut.com The choice of reducing agent can influence the stereochemical outcome of the reduction of the α-hydroxy ketone, potentially allowing for diastereoselective synthesis of either the syn or anti diol isomer, depending on the substrate and reaction conditions.
Reactivity of the Benzyloxy Protecting Group
The benzyl (B1604629) ether in this compound serves as a robust protecting group for the primary hydroxyl group at C6. Its reactivity is distinct from the diol functionality, allowing for selective removal or participation in rearrangement reactions under specific conditions.
Deprotection Strategies and Catalyst Systems
The most common method for cleaving a benzyl ether is catalytic hydrogenolysis. organic-chemistry.org This reaction involves hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C), to yield the free alcohol and toluene. organic-chemistry.orgrsc.org This method is generally clean and high-yielding. For substrates containing other reducible functional groups, catalytic transfer hydrogenolysis, using a hydrogen donor like 1,4-cyclohexadiene, can be employed. organic-chemistry.org
Alternative deprotection methods that avoid hydrogenation are also available. Strong Lewis acids, such as boron trichloride (B1173362) (BCl₃), can cleave benzyl ethers, often in the presence of a cation scavenger like pentamethylbenzene (B147382) to prevent side reactions. organic-chemistry.org Oxidative deprotection is another option; reagents like 4-acetamido-TEMPO can oxidatively cleave benzylic ethers to the corresponding alcohol and aromatic aldehyde. organic-chemistry.org Ozone has also been reported to oxidatively remove benzyl groups under mild conditions, forming a benzoate (B1203000) ester intermediate that is subsequently hydrolyzed. organic-chemistry.org
Table 3: Deprotection Methods for Benzyl Ethers
| Method | Reagents | Key Features | Reference |
|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C | Standard, high-yielding method | organic-chemistry.orgrsc.org |
| Catalytic Transfer Hydrogenolysis | 1,4-Cyclohexadiene, Pd/C | Useful for sensitive substrates | organic-chemistry.org |
| Lewis Acid Cleavage | BCl₃, Cation Scavenger | Avoids reduction conditions | organic-chemistry.org |
| Oxidative Deprotection | 4-Acetamido-TEMPO | Mild, oxidative conditions | organic-chemistry.org |
| Ozonolysis | O₃, then NaOMe | Mild, avoids metal catalysts | organic-chemistry.org |
Rearrangement Reactions Involving Benzyloxy Moieties
The benzyl group is known to participate in several types of rearrangement reactions. The google.comacs.org-Wittig rearrangement is a base-promoted transformation of ethers into alcohols. organic-chemistry.orgwikipedia.org This reaction proceeds through a radical mechanism where an alkyllithium compound deprotonates the carbon adjacent to the ether oxygen, followed by a 1,2-shift of the benzyl group. organic-chemistry.orgwikipedia.org The stability of the benzyl radical makes benzyloxy ethers suitable substrates for this type of rearrangement. organic-chemistry.org
Another relevant transformation is the nih.govnih.gov-sigmatropic rearrangement, observed in systems like benzyl alkynyl ethers, which can cyclize to form substituted 2-indanones. acs.org While not a direct rearrangement of the benzyloxy group itself in a saturated chain, it highlights the reactivity of benzyl ethers in pericyclic reactions. Acid-catalyzed rearrangements of aryl benzyl ethers are also known, where the benzyl group can migrate to a different position on an aromatic ring, a reaction akin to a Friedel-Crafts alkylation. researchgate.net
Compound Index
Formation of Functionalized Derivatives
The hydroxyl groups of this compound serve as primary sites for functionalization. Through targeted reactions, these groups can be converted into halogens, ethers, or activated for subsequent nucleophilic substitution, thereby generating a library of useful intermediates.
Synthesis of Halogenated Benzyloxyhexane Intermediates
The conversion of the hydroxyl groups of benzyloxyhexane derivatives into halogens is a key step in creating versatile synthetic intermediates. For instance, the tosylation of compounds like 6-benzyloxy-1-hexanol can lead to the formation of halogenated side products. In one study, the tosylation reaction yielded 1-benzyloxy-6-chlorohexane with a 22% yield. scispace.com This suggests that under certain conditions, the activating agent or solvent can serve as a halogen source.
A more direct route to halogenation involves treating the corresponding alcohol with a specific halogenating agent. For example, the use of thionyl chloride with pyridine (B92270) is an effective method for converting alcohols to chlorides. ucl.ac.uk Furthermore, tosylated intermediates can be readily converted to other halides. The reaction of a tosylate with sodium iodide in ethyl methyl ketone has been shown to produce the corresponding alkyl iodide in high yield (75-83%). scispace.com
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 6-Benzyloxy-1-hexanol (via tosylation) | p-Toluenesulphonyl chloride, Pyridine | 1-Benzyloxy-6-chlorohexane | 22% | scispace.com |
| n-Benzyloxy-1-alkanol tosylate | Sodium iodide, Ethyl methyl ketone | n-Benzyloxy-1-alkyl iodide | 75-83% | scispace.com |
Alkylation and Etherification of Monoprotected Diols
The selective alkylation or etherification of one hydroxyl group in a diol is crucial for building more complex structures. In the case of this compound, one of the vicinal diol's hydroxyl groups can be protected, allowing the other to be alkylated. A common strategy involves the use of silyl (B83357) protecting groups, such as tert-butyldimethylsilyl chloride (TBSCl), in the presence of a base like triethylamine (B128534) and a catalyst like 4-(dimethylamino)pyridine (DMAP). rsc.org
Once one hydroxyl group is selectively protected, the remaining free hydroxyl can undergo etherification. A standard method for this is the Williamson ether synthesis, which typically involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), followed by reaction with an alkyl halide, like benzyl bromide (BnBr). thieme-connect.de This approach allows for the introduction of a wide variety of alkyl and aryl groups. The reaction of diols with benzyl bromide and a base like potassium carbonate (K2CO3) in a suitable solvent is a well-established method for benzylation. rsc.org
| Reaction Type | Reagents | Purpose | Reference |
|---|---|---|---|
| Silylation (Protection) | TBSCl, NEt3, DMAP | Selective protection of a hydroxyl group. | rsc.org |
| O-Alkylation (Williamson) | NaH, Alkyl Halide (e.g., BnBr) | Formation of an ether bond at the free hydroxyl group. | thieme-connect.de |
| Benzylation | BnBr, K2CO3, Acetone | Introduction of a benzyl ether. | rsc.org |
Tosylation and Other Electrophilic Activations
To facilitate nucleophilic substitution, the hydroxyl groups of the diol can be converted into better leaving groups. Tosylation is a common method for this activation. The reaction of a related compound, 6-benzyloxy-1-hexanol, with p-toluenesulphonyl chloride in absolute pyridine demonstrates this process. scispace.com For diols, selective monotosylation can be challenging, but methods using silver(I) oxide (Ag2O) have been developed to achieve high selectivity for one hydroxyl group even without using a large excess of the diol. researchgate.net
Besides tosylates, other sulfonyl esters like mesylates can also be used as activating groups. The reaction of an alcohol with methanesulfonyl chloride in the presence of a base like triethylamine converts the hydroxyl group into a mesylate, which is also an excellent leaving group for subsequent reactions. rsc.org
| Activating Group | Reagents | Product | Reference |
|---|---|---|---|
| Tosyl | p-Toluenesulphonyl chloride, Pyridine | Tosylate ester | scispace.com |
| Tosyl (Selective) | TsCl, Ag2O | Monotosylated diol | researchgate.net |
| Mesyl | Methanesulfonyl chloride, Triethylamine | Mesylate ester | rsc.org |
Reaction Mechanism Elucidation and Kinetic Studies
Understanding the reaction mechanisms and kinetics involving this compound is essential for controlling reaction outcomes and optimizing conditions. As a vicinal diol, it can undergo specific reactions such as oxidative cleavage. Kinetic studies on the oxidation of vicinal diols by agents like benzyltrimethylammonium (B79724) tribromide (BTMAB) show that the reaction proceeds via a mechanism involving glycol-bond fission. ias.ac.in This process leads to the rupture of the carbon-carbon bond between the two hydroxyl-bearing carbons, resulting in the formation of carbonyl compounds. ias.ac.in Interestingly, the oxidation of [1,1,2,2-²H₄]ethanediol showed no kinetic isotope effect, providing further insight into the mechanism. ias.ac.in
Kinetic resolution is another important area of study for chiral diols. The kinetic analysis of the resolution of terminal 1,2-diols through asymmetric silyl transfer has been reported. nih.gov Such studies often reveal a regiodivergent reaction, where the enantiomers of the starting material are preferentially converted into constitutionally isomeric products. nih.gov This allows for the separation of enantiomers while simultaneously functionalizing the molecule. nih.gov
Computational methods, such as Density Functional Theory (DFT), are also employed to investigate reaction pathways. For instance, DFT studies have been used to compare the stability of different product isomers, such as conjugated and unconjugated enones, that can arise from cascade reactions of related aromatic compounds. acs.org These theoretical studies help to explain observed product distributions and rationalize reaction mechanisms. acs.org
| Reaction Type | Key Finding | Methodology | Reference |
|---|---|---|---|
| Oxidation of Vicinal Diols | Mechanism involves glycol-bond fission. | Kinetic studies with BTMAB. | ias.ac.in |
| Oxidation of Deuterated Ethanediol | Absence of a primary kinetic isotope effect. | Kinetic analysis. | ias.ac.in |
| Asymmetric Silylation | Regiodivergent kinetic resolution of 1,2-diols. | Kinetic analysis of silyl transfer. | nih.gov |
| Cascade Reactions | Relative stability of isomers can be predicted. | DFT computational studies. | acs.org |
Advanced Spectroscopic Characterization and Structural Elucidation of 6 Benzyloxy Hexane 1,2 Diol
High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. High-field NMR provides superior signal dispersion and resolution, which is critical for unambiguously assigning the protons and carbons in 6-(Benzyloxy)hexane-1,2-diol.
Detailed ¹H and ¹³C NMR Assignments for Structural Connectivity
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound (C₁₃H₂₀O₃), the spectrum can be divided into distinct regions: the aromatic region for the benzyl (B1604629) group protons, the benzylic ether protons, the diol methine and methylene (B1212753) protons, and the aliphatic chain protons.
The ¹³C NMR spectrum reveals the number of unique carbon environments. The structure of this compound contains 13 carbon atoms, and a decoupled spectrum would be expected to show distinct signals for each, barring any coincidental overlap.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ This table is generated based on typical values for similar structural motifs.
| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale / Notes |
|---|---|---|---|---|
| 1 | -CH₂(OH) | ~3.45 (dd), ~3.65 (dd) | ~66.5 | Primary alcohol methylene, diastereotopic protons coupled to H-2. |
| 2 | -CH(OH)- | ~3.70 (m) | ~72.5 | Secondary alcohol methine, coupled to H-1 and H-3 protons. |
| 3 | -CH₂- | ~1.45-1.55 (m) | ~33.0 | Aliphatic methylene adjacent to the diol. |
| 4 | -CH₂- | ~1.35-1.45 (m) | ~25.5 | Aliphatic methylene. |
| 5 | -CH₂- | ~1.60 (p) | ~29.5 | Aliphatic methylene adjacent to the ether oxygen. |
| 6 | -CH₂O- | ~3.50 (t) | ~70.5 | Methylene attached to the ether oxygen. |
| Benzylic | -OCH₂Ph | ~4.50 (s) | ~73.0 | Benzylic protons, typically a sharp singlet. scispace.com |
| Aromatic | Ar-H (o, m, p) | ~7.25-7.40 (m) | ~127.5-128.5 | Protons of the phenyl ring. scispace.com |
| Aromatic | Ar-C (ipso) | - | ~138.5 | Quaternary carbon of the phenyl ring attached to the benzylic group. scispace.com |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Complete Spectral Interpretation
To confirm the assignments and establish the complete structural connectivity, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling, revealing which protons are on adjacent carbons. For this compound, COSY would show correlations tracing the entire hexane (B92381) chain: H-1 protons would show a cross-peak with H-2, H-2 with H-3, H-3 with H-4, H-4 with H-5, and H-5 with H-6. This confirms the unbroken aliphatic backbone.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons to their directly attached carbons, providing a definitive link between the ¹H and ¹³C assignments. Each CH, CH₂, and CH₃ group would produce a cross-peak corresponding to its ¹H and ¹³C chemical shifts.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting fragments of the molecule, especially across heteroatoms or quaternary carbons.
Table 2: Key Expected HMBC Correlations for Structural Confirmation
| Proton(s) (¹H) | Correlated Carbon(s) (¹³C) | Significance |
|---|---|---|
| H-1 (-CH₂(OH)) | C-2, C-3 | Confirms the position of the primary alcohol at the end of the chain. |
| H-6 (-CH₂O-) | C-4, C-5, Benzylic C | Links the hexane chain to the benzyloxy group. ugm.ac.id |
| Benzylic H (-OCH₂Ph) | C-6, Aromatic C (ipso, ortho) | Confirms the ether linkage between the benzyl group and the C-6 position of the hexane chain. ugm.ac.id |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. The molecular formula for this compound is C₁₃H₂₀O₃.
The calculated exact mass (monoisotopic mass) for the neutral molecule is 224.141245 Da. In typical soft-ionization HRMS techniques like Electrospray Ionization (ESI), the molecule is observed as a charged adduct.
Table 3: Predicted HRMS Values for Common Adducts of C₁₃H₂₀O₃
| Adduct Ion | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₁₃H₂₁O₃⁺ | 225.14852 |
| [M+Na]⁺ | C₁₃H₂₀O₃Na⁺ | 247.13047 |
| [M+NH₄]⁺ | C₁₃H₂₄NO₃⁺ | 242.17507 |
Experimental observation of one of these ions with a mass accuracy within a few parts per million (ppm) of the calculated value would strongly confirm the elemental composition of the compound. rsc.org
Infrared (IR) Spectroscopy for Characteristic Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The spectrum of this compound would be dominated by absorptions from its hydroxyl, ether, and aromatic functionalities.
Table 4: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration | Functional Group | Intensity/Shape |
|---|---|---|---|
| 3600-3200 | O-H stretch | Alcohol (diol) | Strong, Broad |
| 3100-3000 | C-H stretch | Aromatic (=C-H) | Medium |
| 3000-2850 | C-H stretch | Aliphatic (-C-H) | Strong |
| ~1600, 1495, 1455 | C=C stretch | Aromatic Ring | Medium-Weak |
| ~1100 | C-O stretch | Ether & Alcohol | Strong |
| ~740, 700 | C-H bend (out-of-plane) | Monosubstituted Benzene | Strong |
The most prominent feature would be the broad O-H stretching band from the hydrogen-bonded diol group. rsc.org The presence of both sp² (aromatic) and sp³ (aliphatic) C-H stretches, along with the strong C-O ether/alcohol band and characteristic aromatic ring signals, would confirm the major functional components of the molecule. rsc.orgnih.gov
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
The carbon at position 2 in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers: (R)-6-(benzyloxy)hexane-1,2-diol and (S)-6-(benzyloxy)hexane-1,2-diol. Chiral High-Performance Liquid Chromatography (HPLC) is the standard technique for separating these enantiomers and determining the enantiomeric excess (ee) of a sample.
The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. For 1,2-diols, polysaccharide-based CSPs are often effective. nih.govresearchgate.net A racemic mixture (50:50 of R and S) would ideally show two baseline-separated peaks of equal area.
Table 5: Representative Chiral HPLC Method for Enantiomeric Resolution This table presents a hypothetical but typical method for separating chiral diols.
| Parameter | Condition |
|---|---|
| Column | Chiralpak OD-H or similar polysaccharide-based CSP |
| Mobile Phase | Hexane / Isopropanol (e.g., 95:5 v/v) nih.gov |
| Flow Rate | 1.0 mL/min nih.gov |
| Detection | UV at 220 nm or 254 nm |
| Hypothetical tR (Enantiomer 1) | 5.1 min |
| Hypothetical tR (Enantiomer 2) | 6.2 min |
Computational Chemistry and Theoretical Modeling of 6 Benzyloxy Hexane 1,2 Diol
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 6-(Benzyloxy)hexane-1,2-diol, DFT calculations can predict a variety of electronic properties that are crucial for understanding its reactivity. By solving the Kohn-Sham equations, one can obtain the molecule's electron density and from it, derive key descriptors.
Key Electronic Properties and Reactivity Descriptors:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For this compound, the oxygen atoms of the diol and the ether linkage, as well as the π-system of the benzyl (B1604629) group, are expected to be major contributors to the HOMO, making these sites susceptible to electrophilic attack. The LUMO is likely distributed over the aromatic ring and the C-O bonds, indicating potential sites for nucleophilic attack.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, regions of negative potential (typically colored red or yellow) are expected around the oxygen atoms, highlighting their nucleophilic character and hydrogen-bond accepting capabilities. Regions of positive potential (blue) would be found around the hydrogen atoms of the hydroxyl groups, indicating their electrophilic character and hydrogen-bond donating potential.
Table 1: Predicted Electronic Properties of this compound using DFT Note: The following data is illustrative and based on typical values for similar molecules. Actual values would be obtained from specific DFT calculations (e.g., at the B3LYP/6-31G level of theory).*
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | 1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 7.7 eV | Suggests high kinetic stability |
| Dipole Moment | 2.5 D | Indicates a polar molecule |
These theoretical calculations are instrumental in predicting how this compound will behave in chemical reactions, guiding synthetic strategies and the design of new derivatives.
Conformational Analysis and Potential Energy Surface Exploration
The flexibility of the hexanediol (B3050542) chain and the rotational freedom of the benzyloxy group mean that this compound can adopt numerous conformations. Conformational analysis is therefore essential to identify the most stable, low-energy structures, which are the most likely to be present under experimental conditions.
The exploration of the potential energy surface (PES) is conducted by systematically rotating the key dihedral angles of the molecule and calculating the energy of each resulting conformation. This process helps in locating the global minimum and various local minima separated by energy barriers.
Key Dihedral Angles for Analysis:
Rotation around the C-O bond of the benzyloxy group.
Rotations around the C-C bonds of the hexane (B92381) backbone.
Rotation around the C-O bonds of the diol group.
The stability of different conformers is governed by a balance of steric hindrance, intramolecular hydrogen bonding, and dipole-dipole interactions. For instance, conformations that allow for intramolecular hydrogen bonding between the two hydroxyl groups, or between a hydroxyl group and the ether oxygen, are often of lower energy. Conversely, conformers with significant steric clash between the bulky benzyl group and the hexane chain would be energetically unfavorable.
Table 2: Relative Energies of Selected Conformers of this compound Note: This table presents hypothetical data to illustrate the outcomes of a conformational analysis.
| Conformer | Key Dihedral Angles (degrees) | Relative Energy (kcal/mol) | Key Features |
|---|---|---|---|
| Global Minimum | C1-C2-C3-C4 = 180, C5-O-C(benzyl)-C(arom) = 60 | 0.00 | Extended chain, potential for weak intramolecular H-bonding. |
| Local Minimum 1 | C1-C2-C3-C4 = 60, C5-O-C(benzyl)-C(arom) = 180 | +1.2 | Gauche interaction in the hexane chain. |
| Local Minimum 2 | C1-C2-O-H = 180, C2-C1-O-H = 60 | +0.8 | Strong intramolecular H-bond between diol groups. |
| High Energy Conformer | C4-C5-C6-O = 0 | +5.0 | Steric clash between the end of the chain and the benzyl group. |
Understanding the conformational landscape is crucial as the specific shape of the molecule can influence its physical properties, spectroscopic signatures, and how it interacts with other molecules, such as enzymes or reagents.
Transition State Analysis for Reaction Mechanism Probing
Theoretical chemistry provides powerful tools to elucidate the mechanisms of chemical reactions by identifying and characterizing transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.
For reactions involving this compound, such as its synthesis or subsequent transformations (e.g., oxidation of the diol, ether cleavage), transition state analysis can:
Determine Reaction Pathways: By comparing the energies of different possible transition states, the most favorable reaction pathway can be identified.
Calculate Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which is directly related to the reaction rate.
Provide Structural Insights: The geometry of the transition state reveals the precise arrangement of atoms at the peak of the energy barrier, offering clues about the stereochemical outcome of a reaction.
For example, in the synthesis of this compound via the ring-opening of an epoxide, DFT calculations could model the transition state for the nucleophilic attack, helping to explain the observed regioselectivity and stereoselectivity. Computational methods like synchronous transit-guided quasi-newton (QST2/QST3) or nudged elastic band (NEB) are employed to locate these transient structures.
In Silico Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry allows for the prediction of various spectroscopic data, which can be used to confirm the structure of a synthesized compound or to interpret complex experimental spectra.
NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. By calculating the NMR parameters for different possible isomers or conformers of this compound, the predicted spectra can be compared with experimental data to confirm the correct structure. Discrepancies between predicted and experimental values can often be rationalized by considering solvent effects or conformational averaging.
Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can also be calculated. These correspond to the peaks in an IR spectrum. For this compound, this would be particularly useful for identifying the characteristic stretching frequencies of the O-H bonds (both free and hydrogen-bonded), C-O bonds, and the aromatic C-H bonds.
Table 3: Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts (ppm) for this compound Note: This table contains hypothetical data for illustrative purposes.
| Carbon Atom | Experimental δ (ppm) | Predicted δ (ppm) | Assignment |
|---|---|---|---|
| C1 | 63.5 | 64.1 | CH₂OH |
| C2 | 72.1 | 72.8 | CHOH |
| C6 | 70.3 | 70.9 | O-CH₂-(hexane) |
| C(benzyl) | 73.0 | 73.5 | O-CH₂-Ph |
| C(arom, ipso) | 138.5 | 139.0 | Aromatic C attached to O |
The synergy between predicted and experimental spectroscopic data provides a powerful methodology for structural elucidation and confirmation.
Molecular Docking and Interaction Studies (if applicable to specific applications)
While there are no widely reported specific applications of this compound that would necessitate molecular docking, this computational technique would be indispensable if the molecule were to be investigated as a potential ligand for a biological target, such as an enzyme or receptor.
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. The process involves:
Preparation of the Ligand and Receptor: The 3D structures of this compound and the target protein are prepared. For the ligand, this includes generating a low-energy conformation.
Docking Simulation: A scoring function is used to evaluate thousands of possible binding poses of the ligand within the active site of the receptor.
Analysis of Results: The top-ranked poses are analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the ligand-receptor complex.
For instance, if this compound were tested as an inhibitor of a particular enzyme, docking studies could reveal:
Which amino acid residues in the active site interact with the diol, the ether oxygen, or the benzyl group.
The binding affinity, which can be estimated from the docking score.
A structural basis for the molecule's activity (or lack thereof), which can guide the design of more potent analogues.
The benzyl group could engage in hydrophobic or π-π stacking interactions, while the diol moiety is well-suited for forming hydrogen bonds with polar residues. These computational predictions would be crucial for a rational, structure-based drug design effort.
Applications of 6 Benzyloxy Hexane 1,2 Diol in Complex Chemical Synthesis
Utilization as Chiral Building Blocks in Asymmetric Catalysis
The utility of 6-(benzyloxy)hexane-1,2-diol and its analogs as chiral building blocks stems from the stereocenters in the 1,2-diol moiety. nih.gov Enantiomerically pure terminal 1,2-diols are valuable starting materials for the synthesis of biologically significant compounds. nih.gov Methods such as Sharpless asymmetric dihydroxylation are employed to create these chiral diol structures from terminal olefins with high enantioselectivity. jst.go.jpacs.org
The diol functionality serves as a versatile handle for further chemical modifications, while the benzyloxy group provides robust protection for the terminal hydroxyl group, allowing for selective reactions at other positions of the molecule. acs.org The kinetic resolution of terminal 1,2-diols via asymmetric silyl (B83357) transfer is a notable strategy to obtain these building blocks in high enantiomeric excess. nih.gov This process chemically differentiates the two hydroxyl groups of the diol while simultaneously resolving the racemic mixture, yielding a monoprotected product that is primed for subsequent stereospecific reactions. nih.gov
Although direct use in a catalytic cycle is less common, these chiral diols are fundamental starting points for synthesizing chiral ligands, where their inherent stereochemistry is transferred to the final ligand structure, which can then be used in asymmetric catalysis. mdpi.com
Role as Key Intermediates in Natural Product Total Synthesis
The structural framework of this compound is incorporated into the synthetic pathways of several complex natural products. Its linear chain and defined stereocenters make it an ideal fragment for constructing larger, intricate molecular architectures.
A key example is its use in the approach to the synthesis of cylindrospermopsin, a potent alkaloid. A derivative, specifically (3R,4S)-6-(benzyloxy)-4-((tert-butyldimethylsilyl)oxy)-3-methylhexane-1,2-diol, was prepared as a crucial intermediate for the left-hand side portion of the target molecule. bangor.ac.uk Similarly, chiral diols serve as precursors in the synthesis of polyketides like lasonolide A and aspergillides A, B, and C, where asymmetric dihydroxylation is a key step to establish the required stereochemistry. jst.go.jp The synthesis of dodoneine, a 6-substituted 5,6-dihydro-2H-pyran-2-one, also relies on intermediates derived from related chiral building blocks. bris.ac.uk
| Natural Product Target | Key Intermediate Derived from Diol Scaffolds | Synthetic Utility |
| Cylindrospermopsin | (3R,4S)-6-(Benzyloxy)-4-((tert-butyldimethylsilyl)oxy)-3-methylhexane-1,2-diol | Forms the C11-C16 backbone of the alkaloid's side chain. bangor.ac.uk |
| Pestalotin Diastereomers | Methyl (5S,6S)-6-(benzyloxy)-5-hydroxyhexanoate | Serves as a precursor for creating the dihydropyrone core structure. mdpi.com |
| Lasonolide A / Aspergillides | Chiral diols from asymmetric dihydroxylation | Act as foundational chiral pools for building the complex polyketide chains. jst.go.jp |
| Dodoneine | (6R)-5,6-dihydro-6-[(2S)-2-hydroxy-4-(4-hydroxyphenyl)butyl]-2H-pyran-2-one | The synthesis utilizes chiral fragments to construct the substituted lactone ring. bris.ac.uk |
Precursors for the Preparation of Advanced Pharmaceutical Scaffolds and Biologically Active Compounds
Beyond total synthesis, this compound and related structures are pivotal in constructing novel scaffolds for medicinal chemistry. These scaffolds form the core of new molecules designed for specific biological targets.
For instance, a derivative of this compound was used in the synthesis of inhibitors for the SARS 3CL protease. nih.gov In this synthesis, a cyclohexyl derivative was subjected to Sharpless asymmetric dihydroxylation to produce a 1,2-diol, which was a key step in elaborating the final inhibitor structure. nih.gov Similarly, the synthesis of (S)-tert-butyl 6-benzyloxy-5-hydroxy-3-oxohexanoate, a key intermediate for statins, highlights the compound's relevance in creating widely used pharmaceuticals. researchgate.net The synthesis of the anticancer agent Irciniastatin A (also known as Psymberin) also involves a diol intermediate, demonstrating the utility of this motif in developing potent cytotoxic agents. acs.org
| Biologically Active Target | Role of Diol Precursor | Therapeutic Area |
| SARS 3CL Protease Inhibitors | Formation of a 1,2-diol on a cyclohexyl ring via asymmetric dihydroxylation. nih.gov | Antiviral |
| Statin Intermediates | Synthesis of (S)-tert-butyl 6-benzyloxy-5-hydroxy-3-oxohexanoate. researchgate.net | Cardiovascular (Cholesterol Lowering) |
| Irciniastatin A (Psymberin) | Used as a chiral fragment in the convergent synthesis of the complex molecule. acs.org | Oncology |
| HIV-1 Protease Inhibitors | 2-(Benzyloxy)propane-1,3-diol used to synthesize macrocyclic P2-ligands. nih.gov | Antiviral |
Synthesis of Specialized Organic Materials and Ligands
The defined structure of chiral diols like this compound is exploited in the creation of specialized materials and ligands with unique properties. The ability to functionalize the two hydroxyl groups independently allows for the construction of complex molecules for host-guest chemistry and catalysis.
A prominent application is the synthesis of chiral crown ethers. rsc.org Using an optically active benzyloxy-substituted diol as the chiral building block, crown ethers can be prepared that exhibit enantiomeric recognition. rsc.org The chiral diol moiety acts as a stereochemical barrier, allowing the macrocycle to selectively bind with one enantiomer of a chiral guest molecule, such as an amine. rsc.org
Furthermore, derivatives of this diol are used to prepare bifunctional precursors for more complex ligands. mdpi.com For example, 2,6-bis[(benzyloxy)methyl]pyridine can be synthesized and subsequently modified to create tridentate ligands for coordination chemistry. mdpi.commdpi.com These ligands, incorporating the structural elements derived from benzyloxy-alcohols, are investigated for their ability to form stable complexes with various metal ions, which is essential for developing new catalysts and materials. chemrxiv.org
Applications in Steroid Chemistry and Hapten Development
In the field of endocrinology and immunology, small molecules like steroids are often not immunogenic on their own. To elicit an antibody response for use in immunoassays, they must be covalently attached to a larger carrier protein. The molecule that links the steroid to the protein is derived from a hapten.
Derivatives of 1,6-hexanediol (B165255), the parent structure of this compound, are synthesized specifically for this purpose. researchgate.netscispace.com The synthesis involves mono-protection of 1,6-hexanediol as a benzyl (B1604629) ether, followed by conversion of the remaining free alcohol into a good leaving group, such as a tosylate (e.g., 1-benzyloxy-6-p-toluenesulphonyloxyhexane) or a halide (e.g., 1-benzyloxy-6-chlorohexane). researchgate.netscispace.com These functionalized linkers are potential reagents for synthesizing novel steroidal haptens. scispace.com The benzyloxy-protected end can be deprotected and modified for attachment to the carrier protein, while the other activated end can react with a functional group on the steroid molecule, effectively linking the two. researchgate.netscispace.com This strategy is fundamental in the development of radioimmunoassay systems for steroid hormones. scispace.com
Future Research Trajectories and Emerging Paradigms for 6 Benzyloxy Hexane 1,2 Diol
Development of Green and Sustainable Synthetic Methodologies
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, a philosophy that encourages the design of products and processes that minimize the use and generation of hazardous substances. For a compound like 6-(Benzyloxy)hexane-1,2-diol, this translates to developing synthetic routes that are not only efficient but also environmentally benign. Traditional methods for diol synthesis can involve multi-step protection and deprotection strategies, which are often inefficient from an atom economy perspective and can generate significant hazardous waste. ualberta.caacs.org
Future research will likely focus on several key areas to create more sustainable pathways to this compound and related polyols. One promising avenue is the use of renewable feedstocks. For instance, vegetable oils and other biomass sources are being explored for the synthesis of bio-based polyols. mdpi.comresearchgate.net These approaches often involve processes like transesterification, epoxidation, and hydroformylation to convert natural oils into valuable polyol building blocks. researchgate.netacs.org Glycerolysis, an eco-friendly method, has been employed for the solvent-free production of polyols from non-edible vegetable oils using heterogeneous catalysts. researchgate.net
Another critical aspect is the development of catalytic systems that are both highly selective and reusable. Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused, reducing waste and cost. nih.gov The use of reusable heterogeneous catalysts has been demonstrated in the sustainable and scalable synthesis of acetal-containing polyols. nih.gov Furthermore, the development of solvent-free or aqueous-based reaction media is a significant goal. Water, as a solvent, offers obvious environmental benefits, and research into aqueous catalytic systems is an active area. ims.ac.jp The use of surfactants in aqueous media can also facilitate reactions that would typically require organic solvents.
Exploration of Novel Catalytic Transformations and Process Intensification
The selective functionalization of diols, such as this compound, presents a significant challenge due to the similar reactivity of the two hydroxyl groups. rsc.org Future research will heavily invest in the discovery and application of novel catalytic systems that can achieve high levels of regio- and stereoselectivity. rsc.org Organocatalysis has emerged as a powerful tool in this regard, with catalysts based on boron, nitrogen, and phosphorus showing promise for selective transformations under mild conditions. rsc.org
Boronic acids and their derivatives are particularly noteworthy for their ability to reversibly interact with diols, forming cyclic boronic esters. ualberta.ca This interaction can be exploited to differentiate between the hydroxyl groups, enabling selective functionalization. ualberta.ca For instance, chiral hemiboronic acid derivatives have been shown to be effective in the enantioselective desymmetrization of achiral diols. ualberta.ca Other innovative catalytic approaches include the use of peptide-based catalysts that can distinguish between hydroxyl groups through non-covalent interactions, and photocatalytic systems that can enable novel transformations under visible-light irradiation. ims.ac.jprsc.org
Process intensification is another key paradigm that will shape the future synthesis of this compound. vapourtec.com This strategy aims to dramatically improve manufacturing and processing by substantially decreasing equipment size, waste production, and energy consumption. vapourtec.com A major component of process intensification is the shift from traditional batch processing to continuous flow chemistry. vapourtec.comfrontiersin.orgunito.it Flow chemistry offers numerous advantages, including enhanced heat and mass transfer, improved safety when handling hazardous reagents, and the potential for straightforward scale-up. researchgate.netnih.gov By running reactions at more extreme conditions that are inaccessible in large batch reactors, flow chemistry can often lead to improved yields and selectivity. vapourtec.com The integration of enabling technologies such as microwave irradiation, ultrasound, and photochemistry with flow systems can further enhance reaction rates and efficiency. frontiersin.orgacs.org
Integration with Automation and Flow Chemistry Technologies
The convergence of automation and flow chemistry is set to revolutionize the synthesis of fine chemicals like this compound. rsc.org Automated continuous flow systems can significantly accelerate reaction optimization and process development. rsc.org These systems allow for the rapid screening of a wide range of reaction parameters, such as temperature, pressure, and catalyst loading, to identify optimal conditions with minimal material waste. researchgate.netrsc.org
The integration of process analytical technology (PAT) with automated flow platforms enables real-time monitoring of reactions, providing valuable data for process control and optimization. rsc.org This data-rich environment facilitates the development of robust and reproducible synthetic methods. rsc.org Furthermore, the development of self-optimizing systems, which use algorithms to autonomously explore reaction space and identify optimal conditions, represents a major leap forward in chemical synthesis automation. rsc.org
Design and Synthesis of Bio-inspired and Functionalized Derivatives
The structural motif of this compound, with its vicinal diol and benzyloxy group, provides a versatile scaffold for the design and synthesis of novel derivatives with tailored properties. Bio-inspired design, which draws inspiration from the structures and functions of natural molecules, is a powerful strategy for creating new functional materials. mdpi.com For example, the catechol group, a 1,2-dihydroxybenzene moiety, is found in mussel adhesive proteins and is known for its strong adhesive properties. conicet.gov.arcsic.es Incorporating catechol-like functionalities into derivatives of this compound could lead to the development of new bio-adhesives or surface coatings.
The synthesis of functionalized derivatives often relies on the selective modification of the diol's hydroxyl groups. rsc.org As discussed previously, novel catalytic methods are crucial for achieving this selectivity. The introduction of various functional groups can impart a wide range of properties to the parent molecule. For instance, the incorporation of alkyne groups allows for post-synthetic modification using "click" chemistry, a set of powerful and reliable reactions for creating complex molecular architectures. ugent.be This approach has been used to create side-chain functionalized polyurethanes with tunable properties. ugent.be
The development of chiral derivatives is another important area of research, particularly for applications in medicinal chemistry and asymmetric catalysis. researchgate.net The stereocontrolled synthesis of functionalized chiral syn-1,3-diol derivatives has been achieved through diastereoselective reactions. researchgate.net These methods provide access to a broad range of chiral building blocks for the synthesis of complex natural products and drugs. researchgate.net Future research will likely focus on expanding the toolbox of synthetic methods for creating a diverse library of functionalized this compound derivatives with precisely controlled structures and properties.
Expanded Applications in Medicinal Chemistry and Materials Science
The unique chemical structure of this compound and its derivatives makes them promising candidates for a variety of applications in medicinal chemistry and materials science. In the realm of medicinal chemistry, diol-containing molecules are important structural motifs in many biologically active compounds. ualberta.ca The benzyloxy group, in particular, is found in a number of compounds with potential therapeutic applications, including small molecule inhibitors of the PD-1/PD-L1 pathway, which is a key target in cancer immunotherapy. google.com The development of novel derivatives of this compound could lead to the discovery of new drug candidates with improved efficacy and selectivity.
In materials science, polyols are essential building blocks for the synthesis of a wide range of polymers, most notably polyurethanes. mdpi.com The properties of these polymers are highly dependent on the structure of the polyol used in their synthesis. acs.org By designing and synthesizing novel derivatives of this compound, it is possible to create new polyurethane materials with tailored properties, such as enhanced thermal stability, improved mechanical strength, or specific surface functionalities. ugent.be For example, the incorporation of cleavable acetal (B89532) groups into the polyol backbone can lead to the development of recyclable polyurethanes, addressing the challenge of plastic waste. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
